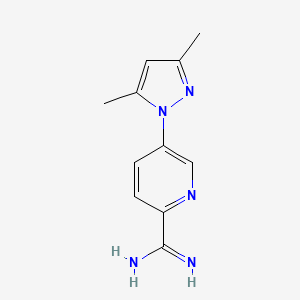

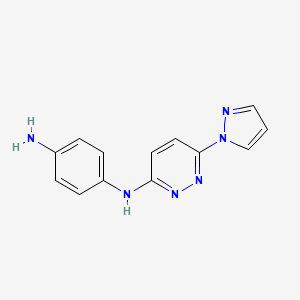

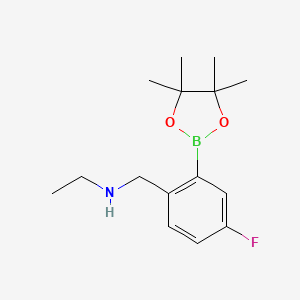

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

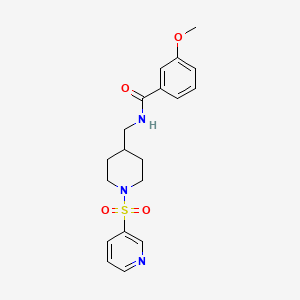

The compound “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” is a chemical compound with the CAS Number: 1909328-03-5 . It has a molecular weight of 288.18 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in the formation of ligands that provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen .Molecular Structure Analysis

The molecular structure of “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” and similar compounds has been determined by single-crystal X-ray diffraction . These ligands are characterized by a π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis

The ligands prepared from “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium) .Physical And Chemical Properties Analysis

“5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” is a powder that is stored at room temperature . It has a molecular weight of 288.18 .科学的研究の応用

Reactions with Nitrogen-Containing Bases

The compound can react differently with nitrogen bases having different numbers of labile hydrogen atoms . For example, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C 5 .

Formation of Diaminopyrazole Derivatives

Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives . These can be converted into substituted pyrazolo [1,5- a ]pyrimidines .

Synthesis of Thiazolo[4,5-b]pyridine Derivatives

The compound can be used in the synthesis of thiazolo[4,5-b]pyridine derivatives . These derivatives have been shown to possess antioxidant and anti-inflammatory activities .

Antileishmanial and Antimalarial Applications

The compound may have potential antileishmanial and antimalarial applications . A molecular simulation study showed that it has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Use in Drug Design

Heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities . The compound could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .

Formation of Multidentate Ligands

Silanes substituted with 3,5-dimethylpyrazolyl units have been investigated as an alternative to the long-known pyrazolylborates . Such (3,5-dimethylpyrazolyl)silanes form potent multidentate ligands with a ‘podand topology’ .

作用機序

Target of Action

It has been suggested that the compound may interact with certain enzymes or receptors in the body .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes

Biochemical Pathways

It is likely that the compound influences several pathways, given its potential interactions with various enzymes or receptors .

Result of Action

It is suggested that the compound may exert its effects by modulating the activity of certain enzymes or receptors, thereby influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

将来の方向性

The study of pyrazole-based ligands, such as “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide”, has gained tremendous attention due to their potential applications in various fields such as catalysis, medicine, and biomimetic studies . These ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

特性

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9/h3-6H,1-2H3,(H3,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHJZWYKYBXCIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)

![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)

![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)